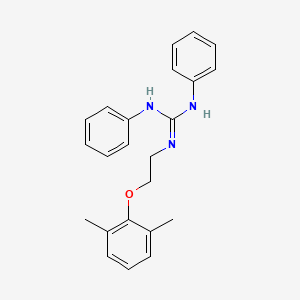
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine is a complex organic compound that belongs to the guanidine family Guanidines are known for their versatile functional groups and have found applications in various biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include the use of thiourea derivatives as guanidylating agents, which react with nucleophilic amines under specific conditions. Another approach involves the use of S-methylisothiourea, which has shown to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines often employs coupling reagents or metal-catalyzed guanidylation. For instance, the coupling reagent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is known to promote guanidylation between thiourea derivatives and nucleophilic amines . These methods are scalable and can be adapted for large-scale production.
化学反応の分析
Types of Reactions
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine has several scientific research applications:
作用機序
The mechanism of action of 1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine involves its interaction with molecular targets and pathways. The guanidine functionality allows it to form hydrogen bonds, which play a crucial role in its biological activity. The high basicity of guanidine leads to the formation of the guanidinium cation, which interacts with aromatic systems in biological environments .
類似化合物との比較
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds have similar structures but differ in their substituents.
Thiourea Derivatives: These are commonly used as guanidylating agents and have similar applications.
Uniqueness
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable guanidinium cations and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
67226-98-6 |
|---|---|
分子式 |
C23H25N3O |
分子量 |
359.5 g/mol |
IUPAC名 |
2-[2-(2,6-dimethylphenoxy)ethyl]-1,3-diphenylguanidine |
InChI |
InChI=1S/C23H25N3O/c1-18-10-9-11-19(2)22(18)27-17-16-24-23(25-20-12-5-3-6-13-20)26-21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3,(H2,24,25,26) |
InChIキー |
LJDKZDAWBJXDPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OCCN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
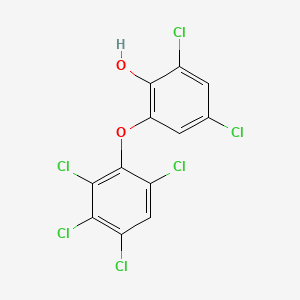
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
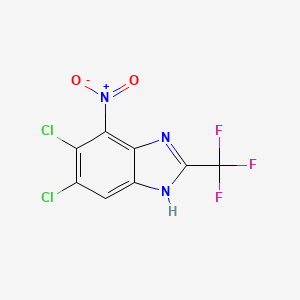
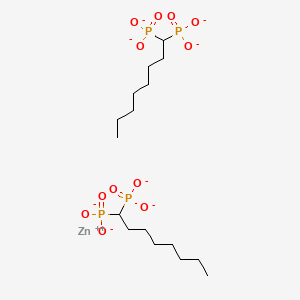
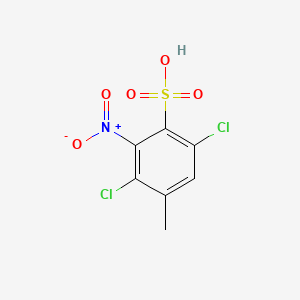
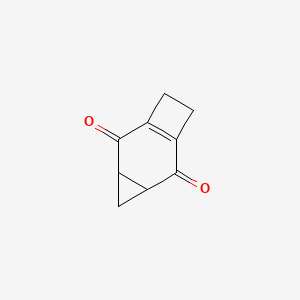

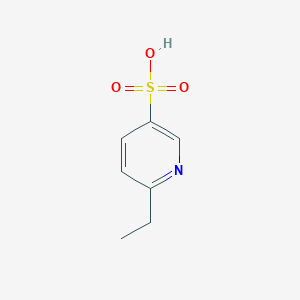
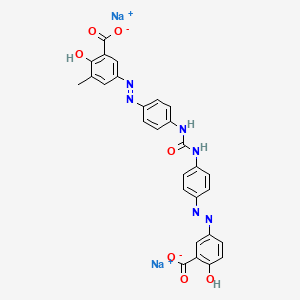

![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

